1,1,1-trifluoro-N-[2-methyl-4-(8-oxa-4-azaspiro[2.6]nonane-4-carbonyl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-N-[2-methyl-4-(8-oxa-4-azaspiro[2.6]nonane-4-carbonyl)phenyl]methanesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, a spirocyclic structure, and a methanesulfonamide moiety. It is utilized in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-[2-methyl-4-(8-oxa-4-azaspiro[2.6]nonane-4-carbonyl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-4-(8-oxa-4-azaspiro[2.6]nonane-4-carbonyl)aniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include the careful control of reaction conditions, purification processes such as recrystallization, and the use of advanced analytical techniques to ensure product quality .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-[2-methyl-4-(8-oxa-4-azaspiro[2.6]nonane-4-carbonyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The methanesulfonamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonyl chloride, triethylamine, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the aromatic ring, while oxidation or reduction can modify the functional groups present in the compound .
Scientific Research Applications
1,1,1-Trifluoro-N-[2-methyl-4-(8-oxa-4-azaspiro[2.6]nonane-4-carbonyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a precursor for other fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-[2-methyl-4-(8-oxa-4-azaspiro[2.6]nonane-4-carbonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The spirocyclic structure provides rigidity, which can influence its binding affinity and specificity. The methanesulfonamide moiety can participate in hydrogen bonding and other interactions, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with trifluoromethyl groups and sulfonamide functionality, used in similar applications.
Trifluoromethanesulfonimide: Known for its strong acidity and use in various chemical reactions.
N,N-Bis(trifluoromethylsulfonyl)aniline: A related compound with similar reactivity and applications
Uniqueness
1,1,1-Trifluoro-N-[2-methyl-4-(8-oxa-4-azaspiro[2.6]nonane-4-carbonyl)phenyl]methanesulfonamide is unique due to its spirocyclic structure, which imparts distinct physical and chemical properties. This structure enhances its stability and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1,1,1-trifluoro-N-[2-methyl-4-(8-oxa-4-azaspiro[2.6]nonane-4-carbonyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O4S/c1-11-9-12(3-4-13(11)20-26(23,24)16(17,18)19)14(22)21-7-2-8-25-10-15(21)5-6-15/h3-4,9,20H,2,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUOFYXONQSVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCOCC23CC3)NS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.